2-Methyl-1-pentanol

Liquid-Liquid Extraction Selectivity Bio-based Chemicals

Designed for process chemists and formulators: 2-Methyl-1-pentanol delivers high selectivity (S=3.29–7.97) for cost-effective 2,3-butanediol extraction vs. 3-methyl-1-butanol. Its 148 °C boiling point—10 °C lower than 1-hexanol—enables faster drying in nitrocellulose, epoxy coatings, and printing inks without excessive volatility. Scalable lipase-catalyzed kinetic resolution makes it a strategic C6 building block for enantiopure intermediates. Don’t substitute; innovate.

Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
CAS No. 105-30-6
Cat. No. B047364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-pentanol
CAS105-30-6
Synonyms(±)-2-Methyl-1-pentanol;  (±)-2-Methylpentanol;  2-MPOH;  2-Methylpentanol-1;  NSC 6250; 
Molecular FormulaC6H14O
Molecular Weight102.17 g/mol
Structural Identifiers
SMILESCCCC(C)CO
InChIInChI=1S/C6H14O/c1-3-4-6(2)5-7/h6-7H,3-5H2,1-2H3
InChIKeyPFNHSEQQEPMLNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.06 M
SOL IN ALCOHOL;  ETHER;  ACETONE
0.31% BY WEIGHT IN WATER
Water solubility = 6000 mg/L @ 25 °C.

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-pentanol (CAS 105-30-6): Procurement Guide for a Branched C6 Solvent and Intermediate


2-Methyl-1-pentanol (CAS 105-30-6) is a branched, primary C6 alcohol (isohexyl alcohol) with the molecular formula C6H14O and a molar mass of 102.17 g/mol [1]. It is a colorless, flammable liquid with a mild alcoholic odor. Its key physical properties include a density of 0.824 g/mL at 25 °C, a boiling point of 148-149 °C, a flash point of 54 °C (closed cup), a vapor pressure of 1.5 mmHg at 20 °C, and a water solubility of 8.1 g/L . This compound is primarily utilized as a solvent, diluent, or viscosity reducer in coatings and inks, and as a chemical intermediate. It is also a subject of research for applications in liquid-liquid extraction and as a potential biofuel component [2].

Why 2-Methyl-1-pentanol Cannot Be Replaced by Generic C5-C6 Alcohols: A Technical Justification for Procurement


While other C5 and C6 alcohols like 1-hexanol, 3-methyl-1-butanol (isoamyl alcohol), and 2-ethyl-1-butanol share the same molecular formula or are close homologs, their physical, thermodynamic, and performance properties diverge significantly due to differences in branching and hydroxyl group position. These structural variations lead to quantifiable differences in boiling point, vapor pressure, selectivity in extraction processes, and solution thermodynamics (e.g., excess molar volumes and enthalpies) [1]. Consequently, substituting one for another without rigorous process re-validation can lead to altered evaporation rates in coatings, changed phase separation behavior in liquid-liquid extraction, or unexpected mixing thermodynamics, directly impacting product quality, process efficiency, and final application performance [2].

Quantitative Differentiation of 2-Methyl-1-pentanol vs. Key Analogs: An Evidence-Based Procurement Guide


Extraction Selectivity: 2-Methyl-1-pentanol vs. 3-Methyl-1-butanol for 2,3-Butanediol Recovery

In the liquid-liquid extraction of 2,3-butanediol from water, 2-methyl-1-pentanol demonstrates significantly higher selectivity than 3-methyl-1-butanol (isoamyl alcohol) [1]. This is a critical performance metric for downstream processing in biomanufacturing.

Liquid-Liquid Extraction Selectivity Bio-based Chemicals

Thermodynamic Modeling Accuracy: 2-Methyl-1-pentanol vs. 1-Pentanol in Binary Mixtures

The Cubic-Plus-Association (CPA) equation of state, a standard model for process simulation, correlates the density of 2-methyl-1-pentanol + 1-pentanol mixtures with remarkably high accuracy, showing a maximum deviation of only 0.57% from experimental data [1]. This level of precision is not guaranteed for other analog mixtures and is crucial for reliable process design.

Thermophysical Modeling Cubic-Plus-Association (CPA) Process Simulation

Volatility Control: Boiling Point and Vapor Pressure of 2-Methyl-1-pentanol vs. 1-Hexanol

The boiling point of 2-methyl-1-pentanol is 148 °C, which is 10 °C lower than that of its linear isomer, 1-hexanol (158 °C) [1][2]. The vapor pressure at 20 °C is 1.5 mmHg . This difference is a direct consequence of branching disrupting intermolecular hydrogen bonding, leading to a measurably higher volatility for the branched isomer.

Solvent Evaporation Coating Formulation Volatility

Chiral Resolution Feasibility: Lipase-Catalyzed Kinetic Resolution of 2-Methyl-1-pentanol

Racemic 2-methyl-1-pentanol can be efficiently resolved into its enantiomers via lipase-catalyzed transesterification, a feat that is not universally applicable or equally efficient for all C5-C6 alcohol analogs [1]. This process has been studied in a continuously operated fixed bed reactor, demonstrating scalability and industrial viability .

Chiral Synthesis Biocatalysis Enantioselective Resolution

Cascade Synthesis Selectivity: Effect of Molecular Size on 2-Methyl-1-pentanol Production

In a one-pot cascade engineered synthesis from n-propanal using a trifunctional Cu/Mg/Al mixed metal oxide catalyst, the molecular size of the reacting species has a significant effect on the reaction rate and product selectivity for 2-methyl-1-pentanol [1]. This is compared to the synthesis of a larger analog, 2-ethyl-1-hexanol, from n-butanal, where the larger molecular size of the intermediate impacts catalyst performance.

Heterogeneous Catalysis Aldol Condensation Process Intensification

Optimal Industrial and Research Use-Cases for 2-Methyl-1-pentanol Based on Differentiated Performance


Liquid-Liquid Extraction of 2,3-Butanediol from Fermentation Broths

Leveraging its superior selectivity (S = 3.29 to 7.97) compared to 3-methyl-1-butanol [1], 2-methyl-1-pentanol is the solvent of choice for the efficient recovery of 2,3-butanediol, a key platform chemical in biorefineries. This high selectivity directly reduces the number of theoretical stages and solvent inventory required, leading to a more economical downstream process.

Coating and Ink Formulation Requiring Medium Evaporation Rates

When a faster-drying solvent than 1-hexanol (bp 158 °C) is needed without the high volatility of lower alcohols, 2-methyl-1-pentanol (bp 148 °C) [1] offers an ideal balance. This 10 °C difference in boiling point allows formulators to precisely tune drying time and film formation in nitrocellulose lacquers, epoxy coatings, and printing inks, enhancing production line speed and reducing energy costs for curing.

Synthesis of Chiral Building Blocks for Pharmaceuticals or Agrochemicals

2-Methyl-1-pentanol is a strategic precursor for producing optically active compounds due to its established and scalable lipase-catalyzed kinetic resolution [1]. This makes it a valuable starting material for synthesizing enantiomerically pure intermediates, a capability not readily available for all C6 alcohol isomers, thus opening a pathway to high-value fine chemicals.

Process Development for Biofuel Components with Optimized Properties

2-Methyl-1-pentanol is investigated as a potential biofuel or fuel additive due to its higher energy density and lower water solubility compared to ethanol [1]. Its well-characterized vaporization enthalpy [2] and predictable behavior in thermodynamic models [3] make it a more reliable candidate for engine performance simulation and fuel blending optimization than less well-characterized branched alcohol isomers.

Technical Documentation Hub

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